![molecular formula C22H25FN2O3 B2516605 2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946270-14-0](/img/structure/B2516605.png)
2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
Research on structurally similar isoquinoline derivatives has highlighted their ability to form crystalline salts and inclusion compounds with different acids, leading to diverse physical properties such as gelation and fluorescence. These compounds have shown potential in forming host-guest complexes with enhanced fluorescence properties, which could be exploited in sensor technology and material science (Karmakar, Sarma, & Baruah, 2007).
Binding Characteristics
Investigations into binding characteristics of structurally related compounds to peripheral benzodiazepine receptors reveal their potential as selective ligands. This suggests applications in neurological research and the development of diagnostic tools for brain conditions (Chaki et al., 1999).
Synthesis and Chemical Reactions
Advances in the synthesis of related quinoline and isoquinoline compounds, involving cyclization reactions and the exploration of new synthetic routes, indicate the potential for creating a wide range of derivatives with tailored properties for pharmaceutical applications (King, 2007). These synthetic methodologies could provide frameworks for developing new drugs and biological probes.
Fluorescence and Sensing Applications
Research into fluorescent properties of quinoline derivatives suggests potential applications in biomedical imaging and as fluorescent labeling agents. The strong fluorescence and stability of these compounds in various pH ranges offer valuable characteristics for developing new imaging agents and sensors (Hirano et al., 2004).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-15(2)11-12-25-19-9-8-17(13-16(19)7-10-22(25)27)24-21(26)14-28-20-6-4-3-5-18(20)23/h3-6,8-9,13,15H,7,10-12,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXOQHKATARFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.